molecular formula C32H48N2O23 B12326236 N-[2-({2-[(6-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl}oxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

N-[2-({2-[(6-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl}oxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Cat. No.: B12326236
M. Wt: 828.7 g/mol
InChI Key: AUMWVXPGKMCSQE-UHFFFAOYSA-N
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Description

GalNAc beta(1-3)Gal alpha(1-4)Gal beta(1-4)Glc-beta-pNP is a complex carbohydrate compound. It is composed of a sequence of monosaccharides linked together by glycosidic bonds. This compound is often used in biochemical research, particularly in the study of glycosylation processes and carbohydrate-protein interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GalNAc beta(1-3)Gal alpha(1-4)Gal beta(1-4)Glc-beta-pNP typically involves multiple steps of glycosylation reactions. Each monosaccharide unit is sequentially added to the growing oligosaccharide chain using specific glycosyltransferases. The reaction conditions often include the presence of metal ions like Mn²⁺ to facilitate the enzymatic activity .

Industrial Production Methods

Industrial production of this compound is generally carried out using biotechnological methods. Enzymatic synthesis is preferred due to its specificity and efficiency. Large-scale production involves the use of recombinant enzymes and controlled fermentation processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

GalNAc beta(1-3)Gal alpha(1-4)Gal beta(1-4)Glc-beta-pNP can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups on the monosaccharides.

    Reduction: This can convert aldehyde groups to alcohols.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like periodate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of uronic acids, while reduction can yield alditols .

Scientific Research Applications

GalNAc beta(1-3)Gal alpha(1-4)Gal beta(1-4)Glc-beta-pNP has several applications in scientific research:

Mechanism of Action

The mechanism by which GalNAc beta(1-3)Gal alpha(1-4)Gal beta(1-4)Glc-beta-pNP exerts its effects involves its interaction with specific proteins and enzymes. The compound can act as a substrate for glycosyltransferases, facilitating the transfer of sugar moieties to target molecules. This process is crucial in the formation of glycoproteins and glycolipids, which play essential roles in cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Gal beta(1-4)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP
  • GlcNAc-beta-1,3-GalNAc-alpha-PNP
  • GalNAc beta(1-3)Gal alpha(1-3)Gal beta(1-4)Glc-beta-pNP

Uniqueness

GalNAc beta(1-3)Gal alpha(1-4)Gal beta(1-4)Glc-beta-pNP is unique due to its specific glycosidic linkages and the presence of a p-nitrophenyl group. These features make it particularly useful in studying specific glycosylation patterns and enzymatic activities .

Properties

IUPAC Name

N-[2-[2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48N2O23/c1-10(39)33-17-20(42)18(40)13(6-35)51-29(17)57-28-19(41)14(7-36)52-32(25(28)47)56-27-16(9-38)54-31(24(46)22(27)44)55-26-15(8-37)53-30(23(45)21(26)43)50-12-4-2-11(3-5-12)34(48)49/h2-5,13-32,35-38,40-47H,6-9H2,1H3,(H,33,39)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMWVXPGKMCSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5=CC=C(C=C5)[N+](=O)[O-])CO)CO)CO)O)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48N2O23
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

828.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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